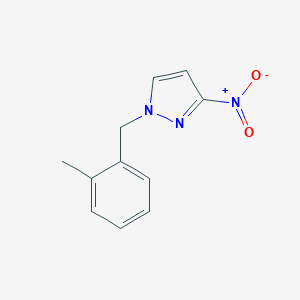
3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C12H10N2O3 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a related compound, is synthesized as an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .Molecular Structure Analysis
The molecular structure of “3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate” can be analyzed using techniques such as 1H NMR, mass spectrometry, and elemental analysis . The structure is characterized by a pyrazole ring attached to a formylphenyl group and a carboxylate group .Chemical Reactions Analysis
Pyrazole derivatives, including “3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate”, are known for their versatility in chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
One of the primary applications of compounds like 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is in the synthesis of heterocyclic compounds. The reactivity of derivatives similar to this compound, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), demonstrates its value as a building block for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of these compounds under mild reaction conditions facilitates the generation of versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, and their esters, highlighting the compound's significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Medicinal Chemistry Applications
Compounds structurally related to 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate are crucial in medicinal chemistry. Pyrazole derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This broad spectrum of activities makes these compounds valuable scaffolds in drug discovery and development. Their versatility in synthetic applicability and biological activity underscores their importance in the design and synthesis of biologically active compounds (Cetin, 2020).
Contributions to Anticancer Agents Development
Another significant application is in the development of anticancer agents. The versatility of pyrazole carboxylic acid derivatives and similar compounds in synthesizing a wide range of heterocycles with potential anticancer activities is noteworthy. These compounds serve as key intermediates in the synthesis of novel anticancer agents, demonstrating the role of Knoevenagel condensation products in generating biologically active molecules targeting various cancer types. Such contributions are pivotal in the ongoing search for more effective and targeted cancer therapies (Tokala, Bora, & Shankaraiah, 2022).
Propiedades
IUPAC Name |
(3-formylphenyl) 2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-14-11(5-6-13-14)12(16)17-10-4-2-3-9(7-10)8-15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSFYAOJYLQCGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OC2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

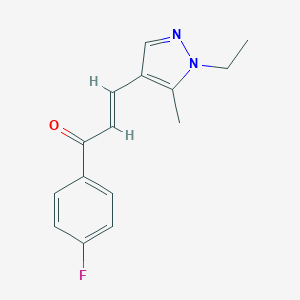
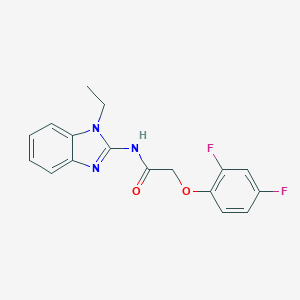

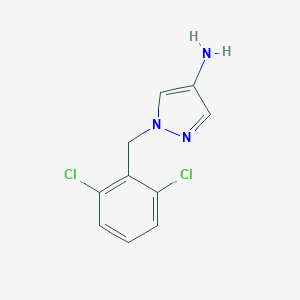
![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
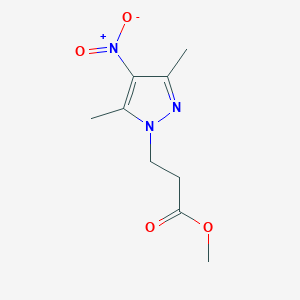
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
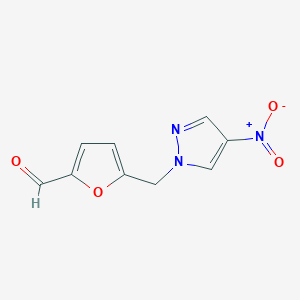
![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
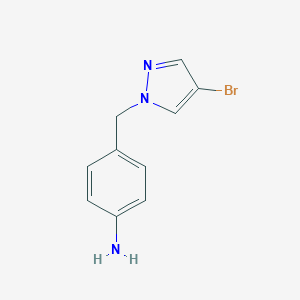
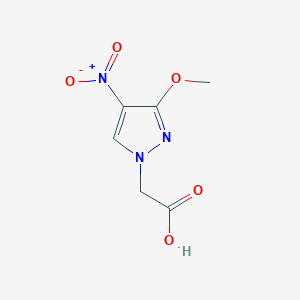
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)
